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Compound of Interest

Compound Name: 3-Fluoro-4-iodobenzyl bromide

Cat. No.: B1444476

3-Fluoro-4-iodobenzyl bromide (CAS Number: 1022931-83-4) is a trifunctionalized aromatic
compound of significant interest in the fields of medicinal chemistry and materials science.[1][2]
[3] Its strategic arrangement of three distinct halogen atoms—a reactive benzylic bromide, a
versatile iodinated carbon for cross-coupling, and a metabolically robust fluorine atom—makes
it a highly valuable scaffold. This unique combination allows for sequential and regioselective
functionalization, enabling the construction of complex molecular architectures that are often
inaccessible through other means. Its utility is particularly pronounced in the synthesis of novel
pharmaceutical agents, where the incorporation of a fluorinated moiety can enhance metabolic
stability, binding affinity, and overall pharmacokinetic profiles.[4][5]

PART 1: Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is paramount for its effective
use in synthesis. The key identifiers and physicochemical characteristics of 3-Fluoro-4-
iodobenzyl bromide are summarized below.
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Property Value Source(s)
CAS Number 1022931-83-4 [1][2][6]
Molecular Formula C7HsBrFI [11[7]
Molecular Weight 314.92 g/mol [1][8]

4-(bromomethyl)-2-fluoro-1-
IUPAC Name , [2](3][7]
iodobenzene

alpha-Bromo-3-fluoro-4-
Synonyms _ [2]
iodotoluene

VDIYJIVYZXAIADJ-
InChl Key [7]
UHFFFAOYSA-N

Purity (Typical) >95%

PART 2: Synthesis and Experimental Protocol

The most established and efficient route to 3-Fluoro-4-iodobenzyl bromide is via the free-
radical bromination of its corresponding toluene precursor, 3-fluoro-4-iodotoluene. This method
selectively targets the benzylic position due to the stability of the resulting benzylic radical
intermediate.

Causality of Experimental Choice

The choice of a radical initiator, such as Azobisisobutyronitrile (AIBN), is critical. AIBN
decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These
radicals are not potent enough to react with the aromatic ring but are highly effective at
abstracting a hydrogen atom from the benzylic methyl group. This initiates a chain reaction
where N-Bromosuccinimide (NBS) serves as the bromine source, allowing for a controlled,
selective bromination at the desired position while minimizing side reactions like aromatic
bromination.

Workflow for Synthesis
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Reaction Setup
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Caption: General workflow for the synthesis of 3-Fluoro-4-iodobenzyl bromide.
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Step-by-Step Laboratory Protocol

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
dissolve 3-fluoro-4-iodotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or
cyclohexane.

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of
Azobisisobutyronitrile (AIBN, ~0.02 eq).

Initiation & Reaction: Heat the mixture to reflux (typically 70-80°C) using a heating mantle.
The reaction is often initiated with a heat lamp to ensure radical formation.[9]

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or
Gas Chromatography (GC) until the starting material is consumed.

Workup: Once complete, cool the reaction mixture to room temperature. The succinimide
byproduct will precipitate and can be removed by filtration.

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any
remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous
magnesium sulfate, filter, and concentrate under reduced pressure.

Final Product: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., hexanes) or by column chromatography to yield pure 3-Fluoro-4-
iodobenzyl bromide.

PART 3: Chemical Reactivity and Mechanistic
Pathways

The synthetic power of 3-Fluoro-4-iodobenzyl bromide stems from the differential reactivity of

its three key functional sites. This allows for a programmed, stepwise approach to building

molecular complexity.

Benzylic Bromide (-CHzBr): This is the most reactive site. The bromine is an excellent
leaving group, and the benzylic position stabilizes carbocation formation, making this site
highly susceptible to nucleophilic substitution (Sn2) reactions.[9] It readily reacts with a wide
range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new
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carbon-heteroatom or carbon-carbon bonds.[5] This functionality is the primary tool for
attaching the 3-fluoro-4-iodobenzyl moiety to a target molecule.

o Aryl lodide (-1): The carbon-iodine bond is the preferred site for metal-catalyzed cross-
coupling reactions.[10] The C-I bond is weaker and more polarizable than C-Br or C-Cl
bonds, making it significantly more reactive in oxidative addition steps of catalytic cycles like
Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[9][10] This allows
for the selective formation of aryl-aryl, aryl-alkyne, or aryl-amine bonds without disturbing the
other halogen atoms.

e Aryl Fluoride (-F): The carbon-fluorine bond is exceptionally strong and generally unreactive
under standard cross-coupling or nucleophilic substitution conditions.[10] This stability is a
key advantage, as the fluorine atom can be carried through multiple synthetic steps. Its
primary role is to modulate the electronic properties of the molecule and enhance the
metabolic stability of the final product in a drug discovery context.[4][5]

Diagram of Reactivity Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1444476?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

